molecular formula C13H14ClNO2 B1386229 4-Chloro-6,7-diethoxyquinoline CAS No. 767225-24-1

4-Chloro-6,7-diethoxyquinoline

Cat. No. B1386229
CAS RN: 767225-24-1
M. Wt: 251.71 g/mol
InChI Key: HIRSCIYUFWGGGK-UHFFFAOYSA-N
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Description

4-Chloro-6,7-diethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-diethoxyquinoline involves several steps . The raw material, 3,4-dimethoxyaniline, undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone. This is then condensed with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. A hydrogenation reaction then leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization of the molecules. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields the desired product .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-diethoxyquinoline is almost planar . The C atoms of the methoxy groups deviate slightly from the least-squares plane defined by the atoms of the quinoline ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-6,7-diethoxyquinoline include nitrification, condensation, reduction cyclization, and chlorination .


Physical And Chemical Properties Analysis

4-Chloro-6,7-diethoxyquinoline has a molecular weight of 223.65 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 223.0400063 g/mol . The topological polar surface area of the compound is 31.4 Ų .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Chloro-6,7-diethoxyquinoline is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . It is used in the preparation of drugs such as Tivozanib (T447205) and Cabozantinib (C051500), which are used as anticancer drugs . The primary targets of these drugs are typically cancer cells, where they inhibit the growth and proliferation of the cells.

Action Environment

The action, efficacy, and stability of 4-Chloro-6,7-diethoxyquinoline and the drugs it is used to synthesize can be influenced by various environmental factors. These can include factors within the body, such as pH and the presence of other substances, as well as external factors such as temperature and light. For example, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

properties

IUPAC Name

4-chloro-6,7-diethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRSCIYUFWGGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-diethoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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